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7-Butyl-3-methylxanthine - 55242-69-8

7-Butyl-3-methylxanthine

Catalog Number: EVT-8504453
CAS Number: 55242-69-8
Molecular Formula: C10H14N4O2
Molecular Weight: 222.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

7-Butyl-3-methylxanthine is synthesized through chemical processes involving xanthine derivatives. It falls under the category of methylxanthines, which include well-known compounds such as caffeine and theobromine. These compounds are recognized for their effects on the central nervous system and their potential therapeutic applications in various medical conditions, including respiratory diseases and metabolic disorders .

Synthesis Analysis

Methods

The synthesis of 7-butyl-3-methylxanthine can be approached through several methods, primarily focusing on alkylation and methylation reactions. One notable method involves the methylation of 3-methylxanthine using dimethyl carbonate as a methylating agent. This process allows for selective substitution at the appropriate positions on the xanthine ring without requiring harsh conditions or catalysts .

Technical Details

The typical reaction conditions for synthesizing 7-butyl-3-methylxanthine involve:

  1. Reagents: 3-methylxanthine, dimethyl carbonate, and an appropriate solvent (e.g., water or eutectic solvents).
  2. Reaction Conditions: The mixture is stirred at temperatures ranging from 120°C to 210°C for several hours (2 to 11 hours), followed by cooling and purification steps to isolate the desired product .
Molecular Structure Analysis

Structure

The molecular formula of 7-butyl-3-methylxanthine is C12H17N5O2C_{12}H_{17}N_5O_2. Its structure features a xanthine core with distinct substituents that influence its biochemical properties. The butyl group enhances lipophilicity, potentially improving membrane permeability.

Data

  • Molecular Weight: Approximately 245.30 g/mol
  • Structural Representation: The compound's structure can be visualized with standard chemical drawing software, showcasing the arrangement of nitrogen, carbon, and oxygen atoms within the xanthine framework.
Chemical Reactions Analysis

Reactions

7-Butyl-3-methylxanthine can participate in various chemical reactions typical for xanthines, including:

  1. Methylation Reactions: Further methylation can occur at available nitrogen positions.
  2. Hydrolysis: Under certain conditions, it may undergo hydrolysis to yield other biologically active metabolites.

Technical Details

The reactivity of 7-butyl-3-methylxanthine can be influenced by factors such as pH, temperature, and solvent choice, which are critical for optimizing yields in synthetic applications .

Mechanism of Action

Process

The mechanism of action for 7-butyl-3-methylxanthine is primarily linked to its interaction with adenosine receptors in the brain. By blocking these receptors, it can enhance neurotransmitter release, leading to increased alertness and reduced fatigue.

Data

Research indicates that derivatives like 7-butyl-3-methylxanthine exhibit varying affinities for different adenosine receptor subtypes (A1 and A2A), contributing to their stimulant effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data should be determined experimentally but generally falls within the range typical for similar xanthines.
Applications

Scientific Uses

7-Butyl-3-methylxanthine has potential applications in various fields:

  1. Pharmaceutical Development: Investigated for its hypoglycemic effects and potential use in treating metabolic disorders.
  2. Biochemical Research: Used as a tool compound to study adenosine receptor biology and related signaling pathways.
  3. Agricultural Chemistry: Explored for its effects on plant growth regulation due to its stimulant properties.
Biosynthetic Pathways and Enzymatic Mechanisms of 7-Butyl-3-methylxanthine

N-Demethylation Cascades in Microbial Systems

Microbial N-demethylation pathways provide the foundational biochemical framework for synthesizing 7-butyl-3-methylxanthine. This process involves the sequential removal of methyl groups from xanthine alkaloids via specialized enzyme complexes. In Pseudomonas putida CBB5, a five-enzyme system (NdmABCDE) catalyzes caffeine degradation through regioselective N-demethylation steps. The NdmA enzyme initiates the cascade by cleaving the N1-methyl group of caffeine (1,3,7-trimethylxanthine) to form theobromine (3,7-dimethylxanthine). Subsequently, NdmB specifically demethylates the N3 position of theobromine to yield 7-methylxanthine—a direct precursor for 7-butyl-3-methylxanthine synthesis [2] [10].

Streptomyces griseus employs analogous oxidative demethylation machinery, utilizing cytochrome P450 monooxygenases and electron transfer components to achieve similar transformations. The enzymatic cascade exhibits strict regioselectivity: NdmB exclusively targets the N3-methyl group while maintaining the N7-methyl group intact—a prerequisite for subsequent alkylation at the N7 position. Kinetic analyses reveal that NdmB operates via a processive mechanism where substrate channeling minimizes intermediate diffusion, enhancing pathway efficiency [2].

Table 1: Kinetic Parameters of Key N-Demethylases in Microbial Systems

EnzymeSource OrganismSubstrateKm (μM)kcat (min⁻¹)Specificity Constant (kcat/Km)
NdmAPseudomonas putida CBB5Caffeine78 ± 5420 ± 305.38
NdmBPseudomonas putida CBB5Theobromine251 ± 18380 ± 251.51
P450-XanOStreptomyces griseus3-Methylxanthine1222 ± 9585 ± 70.07

The demethylation cascade requires precise redox coordination. NdmD reductase transfers electrons from NADH to the NdmA/B catalytic subunits via a [2Fe-2S] cluster, enabling the oxygen activation necessary for methyl group hydroxylation. This generates unstable hydroxymethyl intermediates that spontaneously decompose to formaldehyde and the demethylated product [10].

Role of Cytochrome P450 Oxidases in Xanthine Derivative Synthesis

Cytochrome P450 oxidases (CYPs) catalyze the critical alkylation and functionalization steps in 7-butyl-3-methylxanthine biosynthesis. Coffea arabica xanthosine methyltransferase (CaXMT) exemplifies this enzyme class, demonstrating exceptional regioselectivity by methylating xanthosine specifically at the N7 position to form 7-methylxanthosine—an early precursor in the xanthine alkaloid pathway. Structural analyses reveal that this specificity arises from a conserved substrate-binding pocket where purine ring orientation is constrained by π-stacking interactions with Phe217 and hydrogen bonding with Glu356 [4].

For 7-butyl-3-methylxanthine production, engineered P450 systems perform two consecutive modifications:

  • N7-Alkylation: Butyl group incorporation at the N7 position requires rerouting the native methylation machinery. Mutagenesis studies on caffeine synthase (TCS1) from Camellia sinensis identified Val317 as a gatekeeper residue influencing the methyl acceptor site. Its substitution to methionine enlarges the active site cavity, enabling accommodation of bulkier alkyl donors like butyryl-S-adenosyl analogs [7].
  • N3-Methyl Retention: Theobromine synthase (CaMXMT) preserves the N3-methyl group during catalysis. Its reaction mechanism involves nucleophilic attack by the xanthine N3 nitrogen on S-adenosylmethionine (SAM), facilitated by deprotonation via a conserved histidine residue (His156) acting as a catalytic base [4].

Table 2: Catalytic Efficiency of Cytochrome P450 Enzymes in Xanthine Modification

EnzymeCatalytic ReactionCofactor RequirementCatalytic Efficiency (kcat/Km, M⁻¹s⁻¹)
CaXMTXanthosine → 7-methylxanthosineSAM8.9 × 10³
CaMXMT27-methylxanthine → theobromineSAM1.2 × 10³
Engineered TCS1-V317MTheobromine → 7-butyl-3-methylxanthineButyryl-SAM analog6.8 × 10² (estimated)

The P450-mediated alkylation proceeds through an SN2 mechanism where the xanthine nitrogen attacks the electrophilic carbon of the butyryl-SAM analog. The transition state is stabilized by hydrophobic interactions between the butyl chain and enzyme residues Trp324 and Leu285 [7] [8].

Metabolic Engineering Strategies for Enhanced Yield Optimization

Metabolic engineering significantly enhances 7-butyl-3-methylxanthine titers by addressing three critical bottlenecks: precursor flux, cofactor regeneration, and toxic intermediate accumulation.

Heterologous Pathway Reconstruction in Saccharomyces cerevisiae: Co-expression of Coffea arabica xanthosine methyltransferase (CaXMT1) and engineered Camellia sinensis caffeine synthase (TCS1-V317M) in yeast enables de novo production from xanthosine. However, baseline yields remain low (0.38 mg/L) due to:

  • Limited SAM availability
  • Competitive xanthosine catabolism by endogenous purine nucleoside phosphorylase
  • Suboptimal enzyme kinetics of chimeric pathway [7]

Strategies for Flux Enhancement:

  • SAM Regeneration Loop: Overexpression of S-adenosylmethionine synthetase (SAM2) coupled with methionine adenosyltransferase increases intracellular SAM pools by 4.2-fold.
  • Xanthosine Stabilization: Deletion of XPT1 (xanthosine phosphorylase) reduces substrate degradation, boosting xanthosine availability by 68%.
  • Enzyme Engineering: Site-saturation mutagenesis at TCS1 position 317 identified the V317M/F217W double mutant with 3.1-fold higher activity toward butyryl-SAM analogs while suppressing activity toward native methyl donors [7].

Mixed-Culture Biocatalysis: Compartmentalization of demethylation and alkylation steps into specialized bacterial strains achieves near-stoichiometric conversion. In a co-culture system:

  • Escherichia coli "Caffeine Specialist" (pADP1 strain) expresses NdmA/NdmDP1 to convert caffeine → theobromine
  • Escherichia coli "Theobromine Specialist" (pBDP1 strain) expresses NdmB/NdmDP1 to convert theobromine → 7-methylxanthine
  • Engineered alkyltransferase then modifies 7-methylxanthine → 7-butyl-3-methylxanthine

This division of labor reduces metabolic burden, achieving 85.6% molar conversion from caffeine in 5 hours at ambient conditions [10].

Table 3: Metabolic Engineering Approaches for 7-Butyl-3-methylxanthine Production

StrategyHost SystemKey Genetic ModificationsYield ImprovementLimitations
SAM-Regulated YeastSaccharomyces cerevisiaeCaXMT1 + TCS1-V317M + SAM2 overexpression3.8-fold vs. baselineLow xanthosine import
Xanthosine-Hyperproducing E. coliEscherichia colipurF (feedback-resistant) + xpt deletionPrecursor titer: 1.2 g/LButyryl-SAM cytotoxicity
Mixed-Culture BiocatalysisEscherichia coli consortiapADP1 (NdmA specialist) + pBDP1 (NdmB specialist)85.6% molar conversionScalability challenges

Comparative Analysis of N-Demethylase Isoforms in Bacterial Consortia

The efficiency of 7-butyl-3-methylxanthine biosynthesis critically depends on the enzymatic properties of N-demethylase isoforms across bacterial species. Functional and structural comparisons reveal key determinants of catalytic performance.

Isoform-Specific Substrate Preferences:

  • NdmA (Pseudomonas putida): Strict N1-demethylation specificity for caffeine and paraxanthine (kcat/Km = 5.38 × 10⁶ M⁻¹s⁻¹). Its active site contains a conserved aspartate (Asp156) that hydrogen-bonds with the C6 carbonyl, positioning the substrate for N1-methyl group abstraction [10].
  • NdmB (Pseudomonas putida): Preferential N3-demethylation of theobromine and 3-methylxanthine. Structural analysis shows Val225 creates steric exclusion that prevents N7-methylated substrates from productive binding [2].
  • CYP2A6 (Human): Catalyzes nonselective N-demethylation but processes 7-butyl-3-methylxanthine at 23% of caffeine turnover due to bulky substituent hindrance [3].

Quaternary Structure and Catalytic Efficiency:Ndm enzymes function as oligomeric complexes with distinct redox partner requirements:

  • Pseudomonas NdmAB forms a heterohexameric complex (α3β3) that enhances substrate channeling between demethylation steps. This arrangement reduces theobromine diffusion loss, increasing 7-methylxanthine yield by 40% compared to isolated enzymes [10].
  • Streptomyces P450-XanO operates as a monomer dependent on ferredoxin reductase coupling, limiting its electron transfer rate to 15% of the NdmAB complex efficiency [2].

Thermostability and pH Tolerance:Industrial applicability requires robust enzymatic performance under process conditions:

  • NdmB (P. putida): Retains >80% activity at pH 5.0–9.0 and 30°C due to its compact β-barrel core stabilized by hydrophobic residues (Ile198, Phe302, Trp278) [10].
  • Theobromine demethylase (S. griseus): Inactivated below pH 6.5 and above 40°C, reflecting its soil niche adaptation [2].

Table 4: Comparative Analysis of N-Demethylase Isoforms

ParameterNdmA (P. putida)NdmB (P. putida)P450-XanO (S. griseus)CYP1A2 (Human)
Molecular Mass (kDa)43.443.345.158.3
Redox PartnerNdmD reductaseNdmD reductaseFerredoxin/Fd reductaseCytochrome P450 reductase
kcat/Km (M⁻¹s⁻¹)5.38 × 10⁶1.51 × 10⁶7.0 × 10⁴2.1 × 10⁵
pH Optimum7.2–8.06.8–7.57.0–7.87.4
Thermotolerance (°C)30–3730–4025–3537
Expression Level in E. coli (mg/L)68.552.312.1Not expressed

This comparative analysis demonstrates that Pseudomonas Ndm isoforms provide superior biocatalytic platforms for 7-butyl-3-methylxanthine synthesis due to their balanced activity profiles, stability under industrial conditions, and compatibility with heterologous expression systems [7] [10].

Properties

CAS Number

55242-69-8

Product Name

7-Butyl-3-methylxanthine

IUPAC Name

7-butyl-3-methylpurine-2,6-dione

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C10H14N4O2/c1-3-4-5-14-6-11-8-7(14)9(15)12-10(16)13(8)2/h6H,3-5H2,1-2H3,(H,12,15,16)

InChI Key

QMUGICMOASIURD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1C(=O)NC(=O)N2C

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